9,10-Dihydroanthracene
Overview
Description
9,10-Dihydroanthracene is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene. It is a colorless solid that is commonly used as a hydrogen-donor carrier . This compound is notable for its ability to undergo hydrogenation without compromising the aromaticity of the flanking rings .
Mechanism of Action
Target of Action
9,10-Dihydroanthracene is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene . It primarily targets C60 and C70 molecules, acting as a hydrogen-donor .
Mode of Action
The compound interacts with its targets through a process known as transfer hydrogenation . This involves the transfer of hydrogen atoms from this compound to the C60 and C70 molecules .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative aromatization pathway . In the presence of molecular oxygen as an oxidant and activated carbon as a promoter in xylene, this compound is oxidatively aromatized to the corresponding anthracene .
Result of Action
The result of the action of this compound is the production of anthracene . This is achieved through the oxidative aromatization of this compound .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of molecular oxygen and activated carbon, which act as an oxidant and a promoter respectively . The reaction also requires a specific solvent environment, in this case, xylene .
Biochemical Analysis
Biochemical Properties
9,10-Dihydroanthracene plays a role in biochemical reactions, particularly in the transfer hydrogenation of C60 and C70 in the presence of [7H]benzanthrene catalyst . It is oxidatively aromatized to the corresponding anthracene in the presence of molecular oxygen as an oxidant and activated carbon as a promoter in xylene .
Cellular Effects
Derivatives of this compound have been used in cell imaging applications
Molecular Mechanism
The molecular mechanism of this compound involves its susceptibility to hydrogenation at the 9- and 10- positions due to the uncompromised aromaticity of the flanking rings . This process can be achieved in the laboratory by dissolving metal reduction using sodium/ethanol, an application of the Bouveault–Blanc reduction .
Metabolic Pathways
It is known that this compound can be converted to anthraquinone through bioconversion by a mixed bacterial population .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9,10-Dihydroanthracene can be synthesized through several methods:
Coupling of Benzyl Chloride: This method uses aluminum chloride as a catalyst to couple benzyl chloride.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory methods mentioned above can be scaled up for industrial applications.
Chemical Reactions Analysis
9,10-Dihydroanthracene undergoes various chemical reactions, including:
Diels-Alder Reaction: It can react with maleic anhydride in a concerted [4+2] cycloaddition to form this compound-9,10-α,β-succinic acid anhydride.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, activated carbon, xylene.
Reduction: Benzanthrene catalyst.
Diels-Alder Reaction: Maleic anhydride, heat.
Major Products:
Oxidation: Anthracene.
Reduction: Hydrogenated products such as hydrogenated fullerenes.
Diels-Alder Reaction: this compound-9,10-α,β-succinic acid anhydride.
Scientific Research Applications
9,10-Dihydroanthracene has several scientific research applications:
Comparison with Similar Compounds
9,10-Dihydroanthracene can be compared with other similar compounds, such as:
Anthracene: Unlike this compound, anthracene is fully aromatic and does not act as a hydrogen donor.
9,10-Dimethylanthracene: This compound has a higher fluorescence quantum yield compared to this compound and is used in triplet–triplet annihilation systems.
9,10-Diphenylanthracene: Known for its high upconversion quantum yields, it is often used as a benchmark in photon upconversion studies.
Uniqueness: this compound’s ability to donate hydrogen atoms and its role in various chemical reactions, such as the Diels-Alder reaction, make it unique among its analogues .
Properties
IUPAC Name |
9,10-dihydroanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDAVTSOEQEGMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075256 | |
Record name | Anthracene, 9,10-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 9,10-Dihydroanthracene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11325 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00129 [mmHg] | |
Record name | 9,10-Dihydroanthracene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11325 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
613-31-0 | |
Record name | 9,10-Dihydroanthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Dihydroanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-DIHYDROANTHRACENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anthracene, 9,10-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-dihydroanthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,10-DIHYDROANTHRACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z142C238GB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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